A Spectroscopic Guide to Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate: Structure Elucidation for Drug Discovery
A Spectroscopic Guide to Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate: Structure Elucidation for Drug Discovery
This technical guide provides an in-depth analysis of the key spectroscopic data for Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Researchers and scientists in the field will find this guide valuable for compound identification, purity assessment, and structural verification. The indole scaffold is a privileged structure in numerous pharmacologically active agents, making a thorough understanding of its derivatives essential.[1][2]
Molecular Structure and Key Features
Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate possesses a core indole ring system substituted at the 2-position with an amino group, the 3-position with an ethyl carboxylate group, and the 5-position with a chlorine atom. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification.
Figure 1: Chemical structure of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, the ethyl group protons, and the N-H proton of the indole ring. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.30 - 1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~4.20 - 4.30 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~5.50 - 6.50 | Broad Singlet | 2H | -NH₂ |
| ~7.00 - 7.60 | Multiplet | 3H | Ar-H |
| ~8.00 - 9.00 | Broad Singlet | 1H | NH (indole) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Interpretation and Causality:
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Ethyl Group: The ethyl ester group will present as a characteristic triplet for the methyl protons and a quartet for the methylene protons, arising from spin-spin coupling with each other.[3] The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.
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Aromatic Protons: The protons on the benzene ring of the indole nucleus will appear in the aromatic region. The chlorine atom at the 5-position and the electron-donating amino group at the 2-position will influence their chemical shifts and coupling patterns.
-
Amine and Indole N-H Protons: The protons of the primary amine and the indole N-H will typically appear as broad singlets. Their chemical shifts can be highly variable and are sensitive to solvent, temperature, and concentration due to hydrogen bonding and exchange phenomena.
¹³C NMR (Carbon-13) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~14 - 15 | -O-CH₂-C H₃ |
| ~60 - 61 | -O-C H₂-CH₃ |
| ~100 - 140 | Aromatic and Indole Carbons |
| ~160 - 170 | C =O (Ester) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Interpretation and Causality:
-
Aliphatic Carbons: The two carbons of the ethyl group will appear in the upfield region of the spectrum.
-
Aromatic and Indole Carbons: The eight carbons of the 5-chloroindole ring system will resonate in the aromatic region. The carbon attached to the chlorine atom will be influenced by its electronegativity.
-
Carbonyl Carbon: The ester carbonyl carbon will be observed significantly downfield, typically above 160 ppm, due to the strong deshielding effect of the double-bonded oxygen.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate will be characterized by absorption bands corresponding to N-H, C-H, C=O, and C-Cl bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (amine and indole) |
| 3000 - 2850 | Medium | C-H stretching (aliphatic) |
| 1700 - 1650 | Strong, Sharp | C=O stretching (ester) |
| 1600 - 1450 | Medium | C=C stretching (aromatic) |
| ~1200 | Strong | C-O stretching (ester) |
| ~800 - 600 | Medium to Strong | C-Cl stretching |
Interpretation and Causality:
-
N-H Stretching: The presence of both a primary amine and an indole N-H will result in strong and broad absorption bands in the 3400-3200 cm⁻¹ region. Hydrogen bonding can cause significant broadening of these peaks.
-
C=O Stretching: A strong, sharp peak in the region of 1700-1650 cm⁻¹ is a definitive indicator of the ester carbonyl group.[4]
-
C-Cl Stretching: The carbon-chlorine bond will exhibit a characteristic absorption in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate (C₁₁H₁₁ClN₂O₂), the expected molecular weight is approximately 238.67 g/mol .[5]
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.
-
Key Fragmentation Pathways: Common fragmentation patterns for indole esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carboxylate group.
Figure 2: Proposed key fragmentation pathways for Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and instrument parameter selection.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set a spectral width that encompasses all expected proton signals.
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Employ proton decoupling to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
A longer relaxation delay may be necessary for quaternary carbons.
-
IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Perform a background scan prior to the sample scan.
Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a mass range that includes the expected molecular weight of the compound.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate. This guide serves as a valuable resource for researchers by detailing the expected spectroscopic data and the underlying principles of their interpretation. Adherence to the outlined experimental protocols will ensure the acquisition of reliable and high-quality data, which is fundamental for advancing research and development in the pharmaceutical sciences.
References
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- C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.).
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